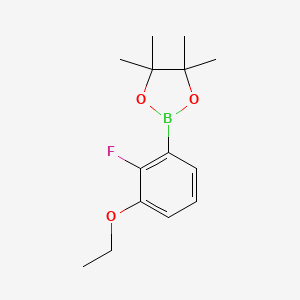

2-(3-Ethoxy-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS No.: 1509931-76-3

Cat. No.: VC11720772

Molecular Formula: C14H20BFO3

Molecular Weight: 266.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1509931-76-3 |

|---|---|

| Molecular Formula | C14H20BFO3 |

| Molecular Weight | 266.12 g/mol |

| IUPAC Name | 2-(3-ethoxy-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

| Standard InChI | InChI=1S/C14H20BFO3/c1-6-17-11-9-7-8-10(12(11)16)15-18-13(2,3)14(4,5)19-15/h7-9H,6H2,1-5H3 |

| Standard InChI Key | XMEHIVWWDZGNKI-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)OCC)F |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)OCC)F |

Introduction

Synthesis and Applications

Dioxaborolanes are synthesized through reactions involving aryl halides and bis(pinacolato)diboron in the presence of a palladium catalyst. The resulting boronate esters are versatile intermediates in organic synthesis, particularly for forming carbon-carbon bonds via Suzuki-Miyaura cross-coupling reactions.

Synthesis Method

-

Starting Materials: Aryl halides, bis(pinacolato)diboron.

-

Catalyst: Palladium-based catalysts.

-

Conditions: Inert atmosphere, typically in solvents like toluene or dioxane.

Applications

-

Suzuki-Miyaura Cross-Coupling: These reactions are crucial for forming complex molecules, including pharmaceuticals and materials.

-

Organic Synthesis: Used as intermediates in the synthesis of various organic compounds.

Research Findings and Data

While specific research findings on 2-(3-Ethoxy-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane are not available, related compounds have been extensively studied for their role in organic synthesis and potential biological activities.

Related Compounds

Biological Activities

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume